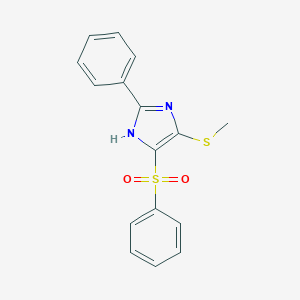
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole, also known as Bzim, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of imidazole derivatives and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has also been studied for its potential use as a catalyst in organic synthesis reactions.
Mecanismo De Acción
The mechanism of action of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to inhibit the growth of various bacterial and fungal strains by interfering with their cell wall synthesis and membrane integrity. It has also been found to inhibit the replication of various viruses by interfering with their DNA or RNA synthesis.
Biochemical and Physiological Effects:
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating various apoptotic pathways. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has also been found to inhibit the growth of tumor cells by interfering with their cell cycle progression and DNA replication. In addition, 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to exhibit anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole in lab experiments is its wide range of biological activities. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties, which makes it a versatile compound for various scientific research applications. However, one of the major limitations of using 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole in lab experiments is its low solubility in water. This may limit its use in certain biological assays and experiments.
Direcciones Futuras
There are several future directions for the study of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole. One of the major areas of interest is the development of more efficient synthesis methods for 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole and its derivatives. This may lead to the discovery of new compounds with improved biological activities. Another area of interest is the study of the mechanism of action of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole. This may lead to the discovery of new targets for the development of novel drugs. Finally, the study of the pharmacokinetics and pharmacodynamics of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole may lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole is a versatile compound that has been extensively studied for its potential use in various scientific research applications. It exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Although there are some limitations to its use in lab experiments, the future directions for the study of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole are promising and may lead to the discovery of new compounds and drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole involves the reaction of 4-methylsulfanyl-2-phenyl-1H-imidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole as a white crystalline solid in good yield.
Propiedades
Nombre del producto |
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole |
|---|---|
Fórmula molecular |
C16H14N2O2S2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C16H14N2O2S2/c1-21-15-16(22(19,20)13-10-6-3-7-11-13)18-14(17-15)12-8-4-2-5-9-12/h2-11H,1H3,(H,17,18) |
Clave InChI |
OQFAORHWMJGDJZ-UHFFFAOYSA-N |
SMILES |
CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B258831.png)



![Ethyl 2-methyl-1-[[2-(2-methylbenzimidazol-1-yl)acetyl]amino]-5-phenylpyrrole-3-carboxylate](/img/structure/B258844.png)





![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenylimidazolidine-2,4-dione](/img/structure/B258859.png)